

# Investigating CGX1321 in RSPO fusion positive tumors

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Investigation of CGX1321 in RSPO Fusion-Positive Tumors

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Wnt signaling pathway is a critical regulator of cell proliferation and development, and its aberrant activation is a hallmark of many cancers, particularly those of the gastrointestinal (GI) tract.[1][2][3] Targeting this pathway has been a long-standing goal in oncology, though it has proven challenging.[1] **CGX1321**, a potent and selective oral inhibitor of the O-acyltransferase Porcupine (PORCN), represents a promising therapeutic strategy.[2][3] By inhibiting PORCN, **CGX1321** blocks the secretion of Wnt ligands, thereby disrupting the activation of Wnt signaling.[2][3] This mechanism is predicted to be particularly effective in tumors harboring genetic alterations upstream in the pathway, such as R-spondin (RSPO) gene fusions.[1]

RSPO fusions are chromosomal rearrangements that lead to the overexpression of RSPO proteins, which are potent sensitizers of Wnt signaling.[4][5][6] These fusions are found in a subset of colorectal and other GI cancers and are often mutually exclusive with mutations in the APC gene, suggesting they are a primary driver of tumorigenesis through Wnt pathway hyperactivation.[5][6] This guide provides a comprehensive overview of the preclinical and clinical investigation of **CGX1321** in the context of RSPO fusion-positive tumors.

## **Mechanism of Action: Targeting the Wnt Pathway**







The canonical Wnt signaling pathway is tightly regulated. In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The E3 ubiquitin ligases ZNRF3 and RNF43 act as negative regulators by marking the Wnt receptor Frizzled (FZD) for degradation.

RSPO proteins enhance Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4/5/6, which then sequester ZNRF3/RNF43.[4] This sequestration prevents the degradation of FZD receptors, leading to a significant increase in Wnt signaling sensitivity.[7] In RSPO fusion-positive cancers, the fusion leads to potent and ligand-independent Wnt pathway activation.[6]

**CGX1321** is a small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[2][8] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to FZD receptors.[2] By inhibiting PORCN, **CGX1321** prevents the secretion of all Wnt ligands, effectively shutting down both canonical and non-canonical Wnt signaling and inhibiting the growth of Wnt-driven tumors.[2][8]





Click to download full resolution via product page

Caption: Wnt signaling pathway and the inhibitory mechanism of CGX1321.



#### **Preclinical Evidence**

Preclinical studies have demonstrated the potent activity of **CGX1321** in tumor models with Wnt pathway alterations.

- In Vitro Activity: **CGX1321** is a highly potent PORCN inhibitor with a 50% inhibitory concentration (IC50) of 0.45 nM.[9]
- Patient-Derived Xenograft (PDX) Models: In PDX models derived from Asian cancer patients with RSPO2 fusions, daily oral administration of CGX1321 led to a significant reduction in tumor growth.[10] The treatment was shown to effectively block Wnt signaling, as evidenced by reduced mRNA levels of the Wnt target gene Axin2.[10] These studies confirmed that RSPO fusions could serve as a predictive biomarker for sensitivity to CGX1321.[10]

| Preclinical<br>Model                        | Genetic<br>Alteration | CGX1321 Dose   | Outcome                             | Biomarker<br>Change            |
|---------------------------------------------|-----------------------|----------------|-------------------------------------|--------------------------------|
| PDX Models<br>(GA007,<br>CR3056,<br>GA3055) | RSPO2 Fusion          | 1 mg/kg, daily | Significant tumor growth inhibition | Decreased Axin2<br>mRNA levels |

### **Clinical Investigation of CGX1321**

**CGX1321** has been evaluated in first-in-human Phase 1/1b clinical trials in the United States (NCT02675946) and China (NCT03507998) for patients with advanced solid tumors, with a focus on GI cancers harboring RSPO fusions or RNF43 mutations.[1][11][12]

#### **Experimental Protocols: Clinical Trial Design**

The studies consisted of multiple parts designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of **CGX1321**.[12]

Phase 1 (Dose Escalation): Enrolled patients with advanced solid tumors to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CGX1321
monotherapy.[12] Doses ranged from 3 to 18 mg administered orally once daily for 21 days
of a 28-day cycle.[12]



- Phase 1 (Dose Expansion): Enrolled patients with specific genetic alterations (RSPO fusions or RNF43 mutations) in GI cancers to further evaluate the safety and efficacy of CGX1321 monotherapy at the established RP2D.[1][12]
- Phase 1b (Combination Therapy): Evaluated CGX1321 in combination with the anti-PD-1 antibody pembrolizumab in patients with microsatellite stable (MSS) colorectal cancer (CRC).[1][11][12] This arm was based on the rationale that Wnt signaling contributes to an immunosuppressive tumor microenvironment.[1][9]
- Key Objectives: The primary objectives were to assess safety and tolerability.[12] Secondary objectives included characterizing the PK/PD profile and evaluating preliminary anti-tumor activity.[12]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. onclive.com [onclive.com]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RSPO2 as Wnt signaling enabler: Important roles in cancer development and therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recurrent R-spondin fusions in colon cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Porcupine inhibitor CGX1321 alleviates heart failure with preserved ejection fraction in mice by blocking WNT signaling PMC [pmc.ncbi.nlm.nih.gov]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Identification of RSPO2 Fusion Mutations and Target Therapy Using a Porcupine Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO American Society of Clinical Oncology [asco.org]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Investigating CGX1321 in RSPO fusion positive tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574596#investigating-cgx1321-in-rspo-fusion-positive-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com